REACTION_SMILES
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[C:1]([O:2][CH2:3][Cl:4])([O:5][c:6]1[cH:7][cH:8][c:9]([N+:12](=[O:13])[O-:14])[cH:10][cH:11]1)=[O:15].[CH3:18][C:19](=[O:20])[CH3:21].[I-:17].[Na+:16]>>[C:1]([O:2][CH2:3][I:17])([O:5][c:6]1[cH:7][cH:8][c:9]([N+:12](=[O:13])[O-:14])[cH:10][cH:11]1)=[O:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(OCCl)Oc1ccc([N+](=O)[O-])cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[I-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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O=C(OCI)Oc1ccc([N+](=O)[O-])cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |